4-(Benzyloxy)benzoyl chloride
Overview
Description
4-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where a benzyloxy group is attached to the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Scientific Research Applications
4-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and drug intermediates.
Medicine: Used in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Applied in the production of fine chemicals, dyes, and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoyl chloride derivatives often interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that benzoyl chloride derivatives can act as acylating agents, reacting with nucleophiles such as amines and alcohols in biological systems .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .
Result of Action
Its reactivity suggests it could potentially modify various biological molecules, altering their function .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)benzoyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process generally includes the following steps:
- Dissolution of 4-(benzyloxy)benzoic acid in an appropriate solvent such as dichloromethane.
- Addition of thionyl chloride or oxalyl chloride to the solution.
- Refluxing the mixture until the reaction is complete.
- Purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Hydrolysis: Reacts with water to form 4-(benzyloxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: Used in the formation of esters, typically in the presence of a base such as pyridine.
Lewis Acids: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the benzyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a benzyloxy group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and fine chemicals where the benzyloxy group plays a crucial role in the desired chemical transformations.
Properties
IUPAC Name |
4-phenylmethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEZSKMGHZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396123 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-50-6 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxybenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: Did the researchers successfully utilize 4-(Benzyloxy)benzoyl chloride to synthesize the target indazole alkaloids?
A: While this compound was successfully employed to synthesize the precursor compound 7b, it did not ultimately lead to the successful synthesis of the target indazole alkaloids (Nigellicine and Nigellidine) via the explored routes. [] The researchers highlighted challenges in cyclizing the hydrazide intermediates, including 7b, to form the desired indazole structures. Further research exploring alternative synthetic strategies or reaction conditions might be necessary.
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